Methyl 2-(5-chloropyridin-2-YL)acetate

Lipophilicity LogP Physicochemical Properties

Researchers scaling pyridine-based syntheses face divergent outcomes with ester vs. acid forms. This methyl ester (LogP 1.45, bp 239°C) enables predictable chromatography and volatile intermediate handling-unlike the higher-boiling acid (bp 296°C). - Lipophilicity fine-tuned for permeability studies (ΔLogP 0.4 vs. ethyl ester) - Lower MW (185.61) reduces mass penalty in agrochemical leads - Reactive chlorine and ester handles for heterocycle construction Available in research to bulk quantities.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61
CAS No. 1181210-76-3
Cat. No. B2950100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-chloropyridin-2-YL)acetate
CAS1181210-76-3
Molecular FormulaC8H8ClNO2
Molecular Weight185.61
Structural Identifiers
SMILESCOC(=O)CC1=NC=C(C=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
InChIKeyFNPKADVOKNOAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-chloropyridin-2-yl)acetate Overview


Methyl 2-(5-chloropyridin-2-yl)acetate (CAS 1181210-76-3) is a heterocyclic building block featuring a pyridine ring substituted with chlorine at the 5-position and a methyl acetate moiety at the 2-position . The compound possesses a molecular formula of C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its physicochemical properties, including a calculated LogP of 1.45 and a predicted boiling point of 239.0±25.0 °C , define its behavior in organic synthesis and its suitability as a lipophilic intermediate. The presence of both a reactive chlorine handle and an ester group makes it a versatile precursor for constructing more complex heterocyclic systems relevant to pharmaceutical and agrochemical research .

  • Dual functional handle: chlorine at 5-position and methyl ester for versatile derivatization
  • Intermediate LogP 1.45 supports partitioning in organic synthesis and SAR studies
  • Predicted bp ~239°C enables purification by distillation as a volatile intermediate

Methyl 2-(5-chloropyridin-2-yl)acetate: Substitution Challenges


While the 5-chloropyridine-2-yl core is a common motif, substituting methyl 2-(5-chloropyridin-2-yl)acetate with a close analog like its ethyl ester or free acid derivative can lead to significant deviations in reaction outcomes, purification requirements, and downstream synthetic efficiency . The methyl ester's specific lipophilicity (LogP 1.45) and volatility (boiling point ~239°C) differ markedly from the corresponding acid (LogP 1.36, boiling point ~296°C) [1] and ethyl ester (LogP 1.84) [2]. These differences directly impact solubility in organic media, chromatographic behavior, and the kinetics of key reactions such as nucleophilic substitutions or ester hydrolyses. For researchers scaling up a synthetic route or optimizing a structure-activity relationship (SAR) around this scaffold, such seemingly minor structural alterations can necessitate complete re-optimization of reaction conditions and purification protocols, thus justifying the specific procurement of the methyl ester form [3].

Property
Methyl Ester
Close Analogs
Substitution Risk
LogP
1.45
Acid: 1.36; Ethyl: 1.84
~0.4 log unit difference alters retention & permeability
Boiling Point
~239°C
Acid: ~296°C
~57°C lower boiling point enables distillation; acid not easily purified by same method
Molecular Weight
185.61
Ethyl: 199.63
14 Da difference affects atom economy & lead optimization criteria

Methyl 2-(5-chloropyridin-2-yl)acetate: Quantified Comparison


Balanced Lipophilicity Profile

The calculated LogP of methyl 2-(5-chloropyridin-2-yl)acetate is 1.4505 . This value is intermediate between the more hydrophilic free acid (2-(5-chloropyridin-2-yl)acetic acid, LogP 1.3621) [1] and the more lipophilic ethyl ester (ethyl 2-(5-chloropyridin-2-yl)acetate, LogP 1.8406) . This places the methyl ester in a distinct lipophilicity window, which is critical for optimizing membrane permeability in cell-based assays and for selecting appropriate solvent systems in synthesis and purification [2].

Lipophilicity (LogP)
Reported
1.45
Intermediate LogP supports balanced partitioning for SAR optimization
Calculated; ΔLogP acid +0.09, ethyl ester −0.39
Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Enhanced Volatility for Purification

The predicted boiling point of methyl 2-(5-chloropyridin-2-yl)acetate is 239.0±25.0 °C at 760 mmHg . In contrast, the corresponding free acid, 2-(5-chloropyridin-2-yl)acetic acid, exhibits a significantly higher predicted boiling point of 295.9±25.0 °C [1]. This substantial difference of approximately 57°C has direct practical consequences.

Boiling Point (760 mmHg)
Source review
239°C ±25°C
Lower boiling point vs. acid facilitates distillation-based purification
Predicted; compare acid ~296°C
Purification Boiling Point Volatility Synthetic Chemistry

Molecular Weight Advantage over Ethyl Ester

The molecular weight of methyl 2-(5-chloropyridin-2-yl)acetate is 185.61 g/mol . Its closest ester analog, ethyl 2-(5-chloropyridin-2-yl)acetate, has a molecular weight of 199.63 g/mol . This 14.02 g/mol difference, representing a CH₂ unit, is a key factor in synthetic planning and lead optimization.

Molecular Weight
Source review
185.61 g/mol
Lower MW supports atom economy in lead optimization
ΔMW −14 vs. ethyl ester
Molecular Weight Synthetic Efficiency Atom Economy Medicinal Chemistry

Methyl 2-(5-chloropyridin-2-yl)acetate: Optimal Application Scenarios


Medicinal Chemistry SAR: Lipophilicity Tuning

When conducting structure-activity relationship (SAR) studies on a series of 5-chloropyridine-2-yl containing inhibitors, the methyl ester (LogP 1.45) offers a distinct lipophilicity profile compared to the free acid (LogP 1.36) and the ethyl ester (LogP 1.84) . This ~0.4 log unit difference is significant for modulating passive permeability and target engagement in cell-based assays. Researchers can use this compound to explore the impact of subtle changes in ester lipophilicity on potency and selectivity without introducing larger structural modifications, thereby refining the SAR around the ester moiety [1].

Synthetic Route Design: Volatility-Driven Purification

In multi-step organic syntheses where the 5-chloropyridine-2-yl scaffold is a key intermediate, the methyl ester's predicted boiling point of ~239°C provides a strategic advantage over the free acid (boiling point ~296°C) . The lower boiling point suggests the methyl ester can be more readily purified by distillation or easily removed under reduced pressure. This property makes it an ideal choice as a transient protecting group or as a volatile synthetic intermediate in routes where the final target is a more complex amide or heterocycle derived from this scaffold.

Agrochemical Lead Optimization: Lower Molecular Weight

For agrochemical discovery programs focused on 5-chloropyridine-2-yl derivatives as potential herbicides or fungicides, maintaining a lower molecular weight is crucial for achieving favorable physicochemical properties such as solubility and uptake in plants. Methyl 2-(5-chloropyridin-2-yl)acetate (MW 185.61) offers a lower mass penalty than its ethyl ester counterpart (MW 199.63) . This 14 Da difference can be critical in optimizing a lead compound's overall profile, ensuring it remains within desirable property space for in vivo efficacy and environmental fate studies.

Application
Selection Property
Validation Focus
Med. Chem. SAR (lipophilicity tuning)
LogP 1.45 provides intermediate lipophilicity window
Assess passive permeability and target engagement in cell-based assays
Synthetic route design (volatility-driven purification)
Predicted bp ~239°C enables distillation as purification method
Verify distillability and removal efficiency as volatile intermediate
Agrochemical lead optimization (molecular weight)
MW 185.61, 14 Da lower than ethyl ester
Confirm favorable physicochemical properties and plant uptake in agrochemical assays

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